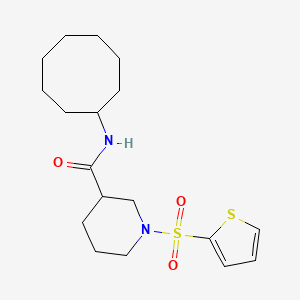![molecular formula C23H30N2O3S2 B14983717 1-(benzylsulfonyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14983717.png)
1-(benzylsulfonyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethanesulfonyl group, and a sulfanyl ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenylmethanethiol with ethyl bromoacetate to form an ethyl ester intermediate. This intermediate is then reacted with piperidine-4-carboxamide in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-{2-[(2-methylphenyl)sulfanyl]ethyl}-1-butanamine hydrochloride
- 4-methyl-N-{2-[2-{[(4-methylphenyl)sulfonyl]amino}ethyl]anilino}ethyl}benzenesulfonamide
Uniqueness
N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C23H30N2O3S2 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S2/c1-19-7-5-6-10-22(19)17-29-16-13-24-23(26)21-11-14-25(15-12-21)30(27,28)18-20-8-3-2-4-9-20/h2-10,21H,11-18H2,1H3,(H,24,26) |
Clé InChI |
WTXQBPDLQVWOSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B14983634.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14983635.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14983643.png)
![N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983650.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983654.png)
![N-tert-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14983666.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14983673.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B14983675.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14983685.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14983694.png)

![3-methyl-4-{2-[(2-methylbenzyl)oxy]phenyl}-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B14983697.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14983709.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14983722.png)
